1H-Pyrrolo[3,2-c]pyridin-2(3H)-one
Overview
Description
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one derivatives demonstrate a broad spectrum of reactivity and are used in various chemical syntheses. They are involved in self-assembly processes and form complexes with metals like iron(III) and copper(II) through interactions like C-H...Cl, giving rise to structures with unique geometric and binding properties (Collins et al., 2007). Moreover, these compounds can undergo cycloaddition-ring expansion under microwave irradiation, showcasing an unusual rearrangement and broadening the scope of synthetic chemistry (Croix et al., 2018).
Material Science and Physical Properties
The derivatives of this compound are also pivotal in the study of material properties. For instance, the synthesis and characterization of certain derivatives reveal their potential in non-linear optics due to their molecular stability and charge transfer capabilities. Investigations into their reactivity properties through DFT calculations and molecular dynamics simulations also highlight their stability in various environments and sensitivity towards specific chemical mechanisms (Murthy et al., 2017).
Biological Activity and Drug Development
The core structure of this compound is biologically significant. It's a part of molecular frameworks showing potent biological activities, making it a focus in the development of inhibitors for specific medical conditions. These derivatives have been investigated for their potential as inhibitors of gastric acid secretion, presenting a structure-activity relationship that influences their anti-secretory activity and other pharmacokinetic properties (Palmer et al., 2008).
Molecular Crystallography and Structural Analysis
The structural complexity of this compound derivatives offers a rich field for molecular crystallography. Studies on these compounds provide insights into hydrogen-bonded arrangements, electron density distribution, and topology of bonding schemes. Such investigations are crucial for understanding the molecular interactions and structural features that influence the stability and reactivity of these compounds (Noland et al., 2003).
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . This compound has shown potent activities against FGFR1, 2, and 3 . It has also been designed and synthesized as a colchicine-binding site inhibitor .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . The compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of these pathways, specifically the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It is noted that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results demonstrate the molecular and cellular effects of the compound’s action.
Action Environment
It is known that the fgfr family has four distinct isoforms (fgfr1–4) found across various tissue types and expressed to different extents under varying conditions . This suggests that the compound’s action may be influenced by the specific tissue environment and the expression level of FGFRs.
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one has been reported to exhibit potent inhibitory activity against FGFR1, 2, and 3 . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to FGFRs, leading to the inhibition of these receptors . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Properties
IUPAC Name |
1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h1-2,4H,3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUVSURSWJMKFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576948 | |
Record name | 1,3-Dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134682-54-5 | |
Record name | 1,3-Dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 3-tert-butyl-3-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one?
A1: 3-tert-butyl-3-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one crystallizes in the orthorhombic system, specifically in the P212121 space group (no. 19). Its unit cell dimensions are: a = 7.5411(2) Å, b = 11.5148(2) Å, and c = 12.5370(2) Å, with a unit cell volume (V) of 1088.64(4) Å3. The crystal structure contains 4 molecules per unit cell (Z = 4). The refinement parameters are Rgt(F) = 0.0301 and wRref(F2) = 0.0826. The data was collected at a temperature (T) of 296 K. []
Q2: Can you describe a method for synthesizing a derivative of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one?
A2: One method utilizes a CuCl2-mediated direct oxidative coupling reaction to synthesize 1,3-dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one from N-methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. This approach offers a potential route to synthesize 3,3-disubstituted aza-oxindoles, a class of compounds exhibiting various biological activities, including anti-inflammatory properties and kinase inhibition. []
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